Product packaging for 3-Chloro-cyclohexylamine(Cat. No.:CAS No. 1045859-81-1)

3-Chloro-cyclohexylamine

Cat. No.: B3363702
CAS No.: 1045859-81-1
M. Wt: 133.62 g/mol
InChI Key: YZWGGFBANWSDLC-UHFFFAOYSA-N
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Description

Contextual Significance as a Synthetic Intermediate and Molecular Scaffold

3-Chloro-cyclohexylamine is recognized primarily for its utility as a synthetic intermediate and a molecular scaffold. A synthetic intermediate is a compound that is a stepping-stone in a multi-step synthesis on the way to creating a more complex target molecule. evitachem.comatamanchemicals.com The value of this compound in this role stems from its bifunctional nature; it possesses two distinct reactive sites—the amino (-NH2) group and the chloro (-Cl) group. These functional groups allow for sequential or selective chemical modifications, providing a route to a wide array of more elaborate molecules. The amine group can, for instance, be acylated or react with aldehydes and ketones to form imines, while the chlorine atom can be substituted via nucleophilic substitution reactions. atamanchemicals.com

The term molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The cyclohexane (B81311) ring of this compound provides a robust, three-dimensional (sp³-rich) scaffold. rsc.orgwhiterose.ac.uk This non-planar structure is of high interest in modern drug discovery, as it allows for the precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Its derivatives are utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals, such as herbicides and fungicides. evitachem.comatamanchemicals.com

Historical Perspectives on Halogenated Cyclohexylamines in Organic Synthesis Research

The study of cyclohexylamine (B46788) and its derivatives has a long history. Cyclohexylamine itself is typically synthesized via the catalytic hydrogenation of aniline. wikipedia.orgusda.gov The broader class of arylcyclohexylamines, which features an aromatic ring attached to the cyclohexane core, gained significant attention in the pharmaceutical industry starting in the 1950s with the investigation of compounds like Phencyclidine (PCP) for their anesthetic properties. wikipedia.org

The introduction of a halogen atom onto the cyclohexane ring, creating compounds like this compound, was a logical progression in the exploration of this chemical space. Halogenated organic compounds have long been pivotal in organic synthesis, acting as versatile precursors for carbon-carbon bond formation and other functional group interconversions. Early research, including work documented in patents, explored the synthesis of various cyclohexylamine derivatives for applications such as wetting agents and detergents. google.com

A significant area of historical and ongoing research for these compounds is conformational analysis. The presence and position of the halogen atom significantly influence the conformational equilibrium of the cyclohexane ring (the preference for the 'chair' or 'boat' forms and the 'axial' vs. 'equatorial' position of substituents). mdpi.comresearchgate.net These conformational preferences, in turn, dictate the molecule's reactivity and its ability to interact with other molecules, a critical consideration in designing synthetic pathways and understanding biological activity.

Contemporary Research Trajectories and Unexplored Opportunities

Current research on cyclohexylamine derivatives is heavily focused on the development of novel, efficient, and stereoselective synthetic methods. nih.gov Recent breakthroughs include visible-light-enabled photoredox catalysis to achieve [4+2] cycloadditions, which allows for the construction of highly functionalized cyclohexylamine derivatives with excellent control over their three-dimensional arrangement (diastereoselectivity). nih.govresearchgate.net Such methods are powerful because they provide access to complex molecular architectures that were previously difficult to synthesize. researchgate.net

A major application of these modern synthetic strategies is in medicinal chemistry and drug discovery. researchgate.net Research is actively pursuing the synthesis of libraries of arylcyclohexylamine derivatives as analogues of compounds like ketamine, with the goal of developing new rapid-acting antidepressants and other therapeutics. chemrxiv.orgacs.org The ability to systematically vary the substituents on the cyclohexylamine scaffold is crucial for studying structure-activity relationships and optimizing pharmacological profiles. chemrxiv.orgresearchgate.net

Unexplored opportunities for this compound and related structures are emerging. The development of advanced synthetic methods opens avenues for their use as scaffolds in materials science, for example, in the creation of functionalized polymers or fabrics designed to capture pollutants. acs.org Furthermore, the application of novel catalytic systems, such as those using earth-abundant 3d transition metals, for the selective C-H functionalization of aliphatic rings presents a frontier for creating molecular complexity in new and efficient ways. researchgate.net This could enable the late-stage modification of complex cyclohexylamine-based molecules, accelerating the discovery of new chemical probes and materials. whiterose.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 3-chlorocyclohexan-1-amine nih.gov
Molecular Formula C₆H₁₂ClN nih.gov
Molecular Weight 133.62 g/mol nih.gov
CAS Number 1045859-81-1 nih.gov
Canonical SMILES C1CC(CC(C1)Cl)N nih.gov
InChI Key YZWGGFBANWSDLC-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 26 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Influence of Halogen Substituent on Cyclohexane Ring Properties

Halogen C-X Bond Length (Approx. pm) Electronegativity (Pauling Scale) General Conformational Trend
Fluorine (F) ~140 3.98 Small steric size but high electronegativity; conformational preference can be complex and influenced by electronic effects. researchgate.net
Chlorine (Cl) ~179 3.16 Larger than fluorine, its steric bulk generally favors the equatorial position to minimize 1,3-diaxial interactions. researchgate.netnih.gov
Bromine (Br) ~194 2.96 Larger and more polarizable than chlorine, showing a stronger preference for the equatorial position.

| Iodine (I) | ~214 | 2.66 | Largest and most polarizable of the common halogens, with the longest C-X bond, strongly favoring the equatorial position. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B3363702 3-Chloro-cyclohexylamine CAS No. 1045859-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGGFBANWSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro Cyclohexylamine and Its Structural Analogues

Established and Classical Synthetic Routes

Classical synthetic approaches provide foundational methods for the preparation of cyclohexylamine (B46788) derivatives. These routes often involve the transformation of readily available halogenated or oxygenated cyclohexane (B81311) precursors.

The synthesis of 3-Chloro-cyclohexylamine can be approached from precursors that already contain the chloro-substituent. A primary method involves the reductive amination of 3-chlorocyclohexanone. This process typically begins with the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine.

Another potential, though less direct, route involves the conversion of a precursor like 2-cyclohexen-1-ol. This alcohol can be halogenated to form 3-chlorocyclohexene (B1361376). chemicalbook.com Subsequent functional group manipulations would be required to introduce the amine group at the desired position, which can be a multi-step and less efficient process compared to direct reductive amination.

Reductive amination is a versatile and widely used strategy for synthesizing a broad range of substituted amines from aldehydes and ketones. chemistrylearner.com This one-pot procedure involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of primary amines like this compound, ammonia (or a source like ammonium (B1175870) chloride) is used. chemistrysteps.comorganic-chemistry.org

The process is highly adaptable. For instance, to synthesize secondary or tertiary amines, primary or secondary amines are used as the nitrogen source instead of ammonia. masterorganicchemistry.com A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and hydrogen gas with a metal catalyst. masterorganicchemistry.comchemistrylearner.com The choice often depends on the substrate's sensitivity and the desired selectivity. For example, NaBH(OAc)₃ is a mild reagent that is often used when chemoselectivity is a concern. masterorganicchemistry.com

The following table summarizes common reducing agents used in reductive amination.

Reducing AgentTypical SubstratesKey Features
Sodium Borohydride (NaBH₄)Aldehydes, KetonesCommon, cost-effective, but can also reduce the starting carbonyl.
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, KetonesSelectively reduces imines in the presence of carbonyls; requires careful handling due to cyanide toxicity. masterorganicchemistry.comchemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, KetonesMild, non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com
H₂ with Metal Catalyst (e.g., Ni, Pd)Aldehydes, KetonesCatalytic method, can be highly efficient but may require elevated pressure and temperature. chemistrylearner.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry offers sophisticated methods for controlling the three-dimensional arrangement of atoms, which is crucial for applications in medicinal chemistry and materials science. These advanced techniques enable the preparation of specific stereoisomers of chiral cyclohexylamines.

Achieving stereocontrol in the synthesis of substituted cyclohexylamines is a significant challenge due to the multiple potential stereoisomers. Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer in high purity.

Biocatalysis has emerged as a powerful tool for this purpose. For example, a three-step biocatalytic cascade has been developed to convert prochiral bicyclic β-diketones into enantiomerically pure 3-substituted cyclohexylamine derivatives. researchgate.net This process uses a hydrolase to set the first chiral center, a lipase (B570770) for esterification, and a stereocomplementary ω-transaminase to install the amine group and establish the second chiral center, affording specific diastereomers. researchgate.net

Another approach involves the stereoselective reduction of a ketone precursor. For instance, the synthesis of cis- and trans-3-arylcyclohexylamines begins with a conjugate addition of an arylboronic acid to cyclohexenone, followed by a highly diastereoselective reduction of the resulting ketone to an alcohol. beilstein-journals.org The choice of reducing agent (e.g., L-Selectride for axial attack or NaBH₄ with CeCl₃ for equatorial attack) dictates the stereochemical outcome of the alcohol, which can then be converted to the amine with retention or inversion of configuration. beilstein-journals.org Domino reactions, which combine multiple transformations in a single pot, have also been used to construct highly substituted cyclohexanol (B46403) derivatives with excellent diastereoselectivity. researchgate.net

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. sciencenet.cnicjs.us This approach transfers the inherent chirality of the starting material to the final product. While direct examples for this compound are specific, the principle is broadly applied to chiral cyclohexylamines. A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines has been developed through the ring-opening of a 2-azabicyclo-[2.2.2] structure, which itself can be derived from chiral precursors. sci-hub.sersc.org

Chiral auxiliaries are another established method for controlling stereochemistry. icjs.us An achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. icjs.us This method is a cornerstone of asymmetric synthesis and is applicable to the formation of chiral centers on a cyclohexane ring.

A cutting-edge approach for synthesizing functionalized cyclohexylamines involves photoredox catalysis. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, enabled by visible light, has been developed to produce highly functionalized benzocyclohexylamines. nih.govrsc.orgrsc.org This method is notable for its excellent diastereoselectivity, broad substrate scope, and mild reaction conditions. nih.govrsc.org

The proposed mechanism involves the photoexcitation of an iridium catalyst, which then oxidizes the benzocyclobutylamine to form a radical cation. thieme-connect.com This intermediate undergoes ring-opening to a benzyl (B1604629) radical, which adds to the vinyl ketone. A subsequent intramolecular ring-closing step and reduction completes the catalytic cycle, yielding the cyclohexylamine derivative with high diastereomeric ratios (often >20:1). rsc.orgthieme-connect.com An asymmetric variant using a chiral phosphoric acid co-catalyst has also been demonstrated, achieving moderate to good enantioselectivity. rsc.orgrsc.org

The following table highlights the features of this visible-light-enabled methodology. rsc.org

Substrate (Vinyl Ketone)YieldDiastereomeric Ratio (dr)
α-Benzyl substituted, OMe on phenyl76%>20:1
α-Benzyl substituted, Cl on phenyl49%>20:1
α-Ethyl substituted60%>20:1
Heteroaromatic (2-thienyl) substituted65%4:1

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes for the construction of the this compound scaffold. Key strategies include the formation of the crucial carbon-nitrogen (C-N) bond through transition metal, organo-, and biocatalytic methods.

Transition metal catalysis provides powerful tools for C-N bond formation, often proceeding through mechanisms like "hydrogen borrowing" or reductive cross-coupling. rsc.orgacs.org In hydrogen borrowing, a catalyst, typically based on ruthenium or iron, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. acs.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, resulting in a new C-N bond and water as the sole byproduct. acs.org This method is effective for coupling various alcohols and amines, including the formation of tertiary amines from secondary amines like N-methyl-N-cyclohexylamine. acs.org

Another significant strategy is the reductive cross-coupling of two different electrophiles, which avoids the need for stoichiometric organometallic reagents. researchgate.net Nickel-catalyzed systems, for instance, can couple activated primary amines (prepared as bench-stable pyridinium (B92312) salts) with aryl halides. researchgate.net This approach is noted for its mild reaction conditions and broad functional group tolerance, making it applicable to complex molecule synthesis. researchgate.net While direct synthesis of this compound using these methods is contingent on precursor availability, the principles are foundational for creating substituted cyclohexylamines. For example, ruthenium complexes have been shown to catalyze C-N bond activation and subsequent coupling reactions, which can be applied to the synthesis of various amine derivatives. rsc.orgmarquette.edu

Table 1: Examples of Transition Metal-Catalyzed C-N Bond Formation Reactions

Catalyst/System Amine Substrate Coupling Partner Product Type Yield Reference
(Cyclopentadienone)iron Complex Aniline Pent-4-en-1-ol N-alkenylaniline 75% acs.org
NiCl₂·dme / Bipyridine Cyclohexylamine-derived pyridinium salt Iodobenzene N-Arylcyclohexylamine - researchgate.net
RuH₂(CO)(PPh₃)₃ Aminoacetophenone Organoboranes α-Aryl aminoacetophenone - rsc.org
Iron Complex 6 4-Chloroaniline 3-(4-Methoxyphenyl)-1-propanol N-alkyl-4-chloroaniline High acs.org

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral amines. mdpi.com A notable application is the asymmetric synthesis of trans-3-substituted cyclohexylamines through organocatalytic cascade reactions. researchgate.netmpg.de In one such approach, a chiral Brønsted acid, like a binaphthyl-derived phosphoric acid, catalyzes a triple cascade reaction starting from an achiral 1,5-diketone. unl.ptunits.it This sequence typically involves an intramolecular enamine-catalyzed aldol (B89426) condensation, followed by an iminium-catalyzed conjugate reduction using a Hantzsch ester as the hydride source. researchgate.netunl.pt The final step is a reductive amination, which establishes the two stereocenters of the target cis-3-substituted cyclohexylamine with high stereoselectivity. units.it

Table 2: Organocatalytic Synthesis of Substituted Cyclohexylamines

Catalyst Reaction Type Substrate Product Stereoselectivity Reference
Chiral Phosphoric Acid (TRIP) Triple Organocatalytic Cascade 1,5-Diketone cis-3-Substituted Cyclohexylamine High units.it
Chiral Brønsted Acid Intramolecular aza-Aldol / Transfer Hydrogenation 1,5-Diketone cis-3-Substituted Cyclohexylamine High unl.pt

Biocatalysis

Biocatalysis leverages the high selectivity of enzymes to produce enantiomerically pure compounds. rsc.orgacs.org Transaminases (TAs), in particular, are widely used for the synthesis of chiral amines, including substituted cyclohexylamines. researchgate.net An efficient biocatalytic system has been developed using the (S)-selective transaminase from Halomonas elongata (HeWT) to generate a range of cyclic amines. researchgate.net

A powerful strategy involves multi-step biocatalytic cascades. For example, prochiral bicyclic diketones can be converted into a single diastereomer of a 3-substituted cyclohexylamine derivative in a one-pot, three-step process. researchgate.netacs.org This cascade uses a C-C hydrolase for stereoselective hydrolysis, a lipase for esterification, and finally, an ω-transaminase to install the amine group, setting two chiral centers with excellent conversion and enantiomeric excess. researchgate.net Furthermore, combining ene-reductases and transaminases in a sequential cascade can generate enantiomerically pure diastereomeric substituted cyclohexanes. researchgate.net

Table 3: Biocatalytic Synthesis of Chiral Cyclohexylamine Derivatives

Enzyme(s) Reaction Type Substrate Product Enantiomeric Excess (ee) Reference
6-Oxocamphor hydrolase, Lipase, ω-Transaminase Three-step cascade Prochiral bicyclic diketone 3-Substituted cyclohexylamine >99% researchgate.net
Transaminase from Halomonas elongata (HeWT) Asymmetric amination Cyclic ketone Cyclic amine - researchgate.net
Carbonyl reductase / Alcohol dehydrogenase Asymmetric reduction α-Azidoacetophenone Chiral azido (B1232118) alcohol Excellent nih.gov

Synthesis of Functionalized Derivatives and Related Scaffolds

The synthesis of derivatives of this compound often requires the strategic introduction of the chlorine substituent and subsequent modifications of other functional groups on the cyclohexane ring.

The regioselective introduction of a chlorine atom onto the cyclohexane ring is a critical step. While direct chlorination of cyclohexylamine can be challenging due to the reactivity of the amine group, several indirect methods can be employed. The amine can react with hypochlorite (B82951) to form N-chloro-cyclohexylamine, though this functionalizes the nitrogen rather than the carbon skeleton. nih.gov

A more common strategy involves using a precursor that already contains a functional group amenable to conversion or that can direct chlorination. For instance, 3-chlorocyclohexene can be synthesized from 2-cyclohexen-1-ol. chemicalbook.com This chlorinated olefin can then serve as a key intermediate, where the double bond is subsequently functionalized to introduce the amine group at the desired position. Another approach is the electrophilic chlorination of a cyclohexanone (B45756) or a protected cyclohexylamine derivative, where the existing functional groups can influence the regioselectivity of the chlorination reaction. The use of reagents like N-chlorosuccinimide (NCS) is standard for such transformations.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another, enabling the creation of diverse molecular scaffolds from a common intermediate. wikipedia.orgvanderbilt.eduimperial.ac.uk In the context of this compound derivatives, FGI allows for the modification of the cyclohexyl ring to introduce additional complexity and functionality.

A powerful example of FGI is the stereospecific ring-opening of cyclic sulfamidates. nih.govnsf.gov This method can be used to synthesize trans-β-substituted-α-chiral cyclohexylamine derivatives. Starting from an alcohol, an enantioselective radical C-H amination generates a five-membered cyclic sulfamidate. nih.govnsf.gov This intermediate can then be opened by various nucleophiles (e.g., azide (B81097), phenoxide, thiol) in an enantiospecific ionic process to yield highly functionalized 1,2-disubstituted cyclohexylamines with excellent control over stereochemistry. nih.govnsf.gov This strategy demonstrates how a combination of radical and ionic chemistry can transform a simple starting material into a complex, chiral amine derivative. nih.govnsf.gov

Table 4: Functional Group Interconversion for Cyclohexylamine Derivatives

Starting Material Reagents/Process Key Intermediate Final Product Key Features Reference

Chemical Reactivity and Mechanistic Investigations of 3 Chloro Cyclohexylamine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of 3-chloro-cyclohexylamine governs its reactivity as a nucleophile and a base. This reactivity is fundamental to many synthetic pathways involving this compound.

The amine group of cyclohexylamine (B46788) and its derivatives readily undergoes N-alkylation and N-acylation. N-alkylation introduces alkyl groups to the nitrogen atom, a key process in the synthesis of more complex amines. For instance, the reductive amination of aldehydes and ketones is a common method for preparing N-alkylated amines like cyclohexylamine derivatives. organic-chemistry.orgmsu.edu Catalytic systems, such as iridium complexes or palladium on carbon, can facilitate the N-alkylation of amines with alcohols or aldehydes under various conditions. organic-chemistry.orgnih.gov

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. tandfonline.com This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org For example, the reaction of chloroacetyl chloride with amines under neutral, metal-free conditions efficiently produces N-chloroacetamides. tandfonline.comtandfonline.com Studies have shown a chemoselectivity where anilines may react preferentially over aliphatic amines like cyclohexylamine in competitive reactions, although both are efficiently acylated when reacted separately. tandfonline.com

Amine ReactantAcylating Agent/ReagentProduct TypeKey Findings/ConditionsReference
CyclohexylamineChloroacetyl chlorideN-chloroacetamideEfficient reaction under neutral, metal-free conditions; often uses an HCl scavenger. tandfonline.com
General Aliphatic AminesAcyl ChloridesN-substituted amideProceeds via nucleophilic addition-elimination; excess amine neutralizes the HCl byproduct. libretexts.org
CyclohexylamineN-protected amino acidsPeptide/AmideCan be catalyzed by reagents like titanium tetrafluoride (TiF4). rsc.org
Aniline/Benzylamine (Competitive)Chloroacetyl chlorideAnilide formed preferentiallyDemonstrates chemoselectivity in competitive acylation reactions. tandfonline.com

Direct amidation, the reaction of a carboxylic acid with an amine, is a fundamental transformation. While challenging due to the formation of stable ammonium (B1175870) carboxylate salts, various catalysts can promote this reaction. rsc.org Reagents such as boric acid derivatives, like B(OCH₂CF₃)₃, have been shown to effectively catalyze the direct amidation between carboxylic acids and a range of amines, including those with α-substituents. acs.org Similarly, titanium tetrafluoride (TiF₄) is an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines like cyclohexylamine. rsc.org

Thiourea (B124793) derivatives are accessible through the reaction of amines with isothiocyanates. For example, the synthesis of 3-cyclohexyl-1-[(cyclohexylcarbamothioyl)amino]thiourea (B5745656) involves the reaction of cyclohexylamine with cyclohexyl isothiocyanate, typically in a solvent like ethanol (B145695) under reflux. The mechanism of thiourea formation can also be part of more complex transformations, such as the conversion of heterocyclic amides to thioamides, where cyclohexylamine can react with an isothiocyanate intermediate. beilstein-journals.org The condensation of cyclohexanone (B45756) with urea (B33335) or thiourea can also lead to related cyclic structures. researchgate.netcdnsciencepub.com

Reaction TypeReactantsCatalyst/ConditionsProductReference
Direct AmidationBenzoic Acid + CyclohexylamineTiF₄ (50 mol%), refluxing tolueneN-Cyclohexylbenzamide rsc.org
Direct AmidationCarboxylic Acid + AmineB(OCH₂CF₃)₃, MeCN, 80-100 °CN-substituted amide acs.org
Thiourea FormationCyclohexylamine + Cyclohexyl isothiocyanateEthanol, reflux3-Cyclohexyl-1-[(cyclohexylcarbamothioyl)amino]thiourea
TransamidationChitin (N-acetyl groups) + CyclohexylamineCu-based catalystN-acetylcyclohexylamine frontiersin.org

The amine functionality of this compound can act as a nucleophile, adding to electrophilic carbon atoms such as those in carbonyl groups or nitriles. In a notable reaction, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to yield a product formed through condensation followed by hydrolysis, demonstrating the amine's nucleophilic attack on the aldehyde carbon. st-andrews.ac.uknih.gov Another example is the three-component reaction of an olefin (like cyclohexene), N-chlorourea, and acetonitrile (B52724), which produces N-(1-ureidoethylidene)-2-chlorocyclohexylamine and N-(2-chloro-cyclohexyl)acetamide. oup.com This process involves the initial formation of a chloronium ion from the olefin, followed by attack of the nitrile. The resulting nitrilium ion intermediate is then attacked by the amine (urea-derived or cyclohexylamine itself), showcasing a complex nucleophilic addition cascade.

Reactions Involving the Chlorine Substituent

The chlorine atom in this compound is a leaving group, enabling nucleophilic substitution and elimination reactions at the C-3 position of the cyclohexane (B81311) ring.

The secondary alkyl chloride in this compound can undergo nucleophilic substitution, where a nucleophile replaces the chlorine atom. evitachem.com The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. For example, a study showed that when cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the product is formed via nucleophilic substitution of the chlorine atom by the amine. st-andrews.ac.uknih.gov In another synthetic route, various aliphatic and aromatic amines were used in a nucleophilic substitution reaction with 2-chloro-3-(chloromethyl)-8-methylquinoline to synthesize a series of amine derivatives. nih.gov While these examples involve an external chloro-compound, they illustrate the capability of an amine like cyclohexylamine to act as a nucleophile to displace a chlorine atom. A similar intermolecular reaction could occur where an external nucleophile displaces the chlorine from this compound. Intramolecularly, the amine group could potentially displace the chlorine to form a bicyclic aziridine-containing product, a reaction known as neighboring group participation, although this specific pathway for this compound is not prominently documented.

The presence of a hydrogen atom on the carbon atoms adjacent to the chloro-substituted carbon allows for elimination reactions (dehydrohalogenation) to form an olefin. This reaction is typically promoted by a base. In the case of this compound, the amine group itself or an external base can facilitate the removal of a proton, leading to the expulsion of the chloride ion and the formation of a double bond within the cyclohexane ring. This would result in the formation of cyclohexene-amines. The mechanism for such a reaction would likely be E2 if a strong base is used. stackexchange.com Related elimination reactions are well-documented for similar cyclic systems. For example, the elimination of HCl from cyclohexyl chloride can be achieved under various conditions to yield cyclohexene. The presence of the amine group at the C-1 position could influence the regioselectivity of the elimination, favoring the formation of either cyclohex-2-en-1-amine or cyclohex-3-en-1-amine.

Cyclohexyl Ring Reactivity and Transformations

The reactivity of the cyclohexyl ring in this compound is influenced by the presence of both an amino and a chloro substituent. These groups can exert electronic and steric effects, guiding the regioselectivity of further transformations.

Directed C-H Functionalization Strategies

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective reaction at a specific C-H bond, often facilitated by a directing group that coordinates to a metal catalyst. nih.gov In the case of this compound, the amine functionality could potentially act as a directing group.

The amino group can coordinate to a transition metal catalyst, bringing the metal center in proximity to specific C-H bonds on the cyclohexyl ring. This proximity enables the activation and subsequent functionalization of these C-H bonds. The regioselectivity of such reactions is typically governed by the formation of a stable metallacyclic intermediate. For the amine group in a cyclohexane ring, this often directs functionalization to the C2 or C6 positions. However, the presence of the chloro substituent at the C3 position would likely influence the electronic environment and steric accessibility of the C-H bonds, potentially altering the typical regiochemical outcome.

Strategies for C-H functionalization often employ transition metals like palladium, rhodium, or ruthenium. nih.gov The specific ligand environment of the metal catalyst also plays a crucial role in the efficiency and selectivity of the C-H activation process. While the amine itself can be a directing group, it is also common to first convert the amine into a more robust directing group, such as an amide or a picolinamide, to achieve higher reactivity and selectivity. nih.gov

Cyclic Ring Transformations and Skeletal Rearrangements

The 1,3-relationship between the amino and chloro groups on the cyclohexane ring presents possibilities for various cyclic ring transformations and skeletal rearrangements, often initiated by the formation of reactive intermediates.

One potential transformation is the formation of bicyclic products through intramolecular reactions. For instance, under basic conditions, the amine could act as an internal nucleophile, displacing the chloride in an intramolecular substitution reaction to form an azabicyclo[3.1.0]hexane derivative, although the formation of such a strained three-membered ring might be kinetically disfavored. A more plausible pathway could involve the formation of an aziridinium (B1262131) ion intermediate, which could then be opened by a nucleophile, leading to stereospecific substitution products.

Skeletal rearrangements are also a possibility, particularly if carbocationic intermediates are generated. For example, diazotization of the amino group would lead to a highly unstable diazonium salt, which upon loss of nitrogen gas, would generate a secondary carbocation at C1. This carbocation could then undergo a variety of rearrangements, including 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocationic species. The presence of the electron-withdrawing chlorine atom at C3 would disfavor the formation of a positive charge at adjacent carbons. Such rearrangements can lead to ring contraction (forming cyclopentyl derivatives) or ring expansion, fundamentally altering the carbon skeleton. researchgate.netnih.gov However, specific studies detailing these transformations for this compound are not readily found.

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of chemical transformations is crucial for predicting reaction outcomes and optimizing conditions. This involves studying reaction kinetics and identifying key intermediates and transition states.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative information about reaction rates and how they are affected by reactant concentrations, temperature, and catalysts. For reactions involving this compound, kinetic analysis could help to distinguish between different possible mechanistic pathways. For example, in a potential intramolecular cyclization, determining the reaction order with respect to a base would help to elucidate the role of the base in the reaction mechanism.

Unfortunately, specific kinetic data for the reactions of this compound are not available in the reviewed literature. General principles suggest that reactions involving the cleavage of the C-Cl bond would be sensitive to the solvent polarity, with more polar solvents generally favoring ionization and SN1-type pathways.

Identification and Role of Reaction Intermediates and Transition States

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. fiveable.menih.gov Their identification, often through spectroscopic methods or trapping experiments, provides direct evidence for a proposed reaction pathway. nih.gov

For this compound, potential intermediates in various transformations could include:

Carbocations: Formed, for example, upon diazotization of the amine or ionization of the C-Cl bond. These are prone to rearrangements.

Radicals: Nitrogen- or carbon-centered radicals could be generated under specific reaction conditions, such as through photolysis or with radical initiators. unizg.hr

Iminium ions: Formed by the oxidation of the amine, which can then act as electrophiles.

Organometallic complexes: In metal-catalyzed reactions, complexes where the amine is coordinated to the metal center are key intermediates. nih.gov

The table below summarizes potential reaction intermediates that could be involved in the transformation of this compound, though their formation in this specific molecule is not experimentally documented in the searched literature.

Intermediate Type Potential Formation Method Potential Subsequent Reactivity
Secondary CarbocationDiazotization of the amine groupRearrangement, Nucleophilic attack
Nitrogen RadicalReaction with radical initiatorsIntramolecular cyclization, Hydrogen abstraction
Iminium IonOxidation of the amine groupNucleophilic addition
Metallacyclic ComplexReaction with a transition metal catalystC-H activation, Reductive elimination

Transition states are high-energy, short-lived configurations along the reaction coordinate that connect reactants, intermediates, and products. fiveable.me Their structure and energy determine the activation energy of a reaction step. Computational chemistry can be a powerful tool to model transition state structures and energies, providing insights into reaction feasibility and selectivity. researchgate.net For this compound, computational studies could, for example, compare the energy barriers for different potential ring-closing or rearrangement pathways.

Applications of 3 Chloro Cyclohexylamine in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Complex Organic Molecules

The cyclohexane (B81311) core is a prevalent motif in numerous biologically active compounds and natural products. 3-Chloro-cyclohexylamine serves as an important starting material, providing this essential carbocyclic framework functionalized for further elaboration. The primary amine group is a versatile handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile attachment of various side chains and functional groups.

The presence of the chlorine atom on the cyclohexane ring introduces another layer of synthetic potential. It can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This dual functionality allows chemists to construct complex molecular frameworks in a controlled, stepwise manner. For instance, the amine can be first protected or used in a coupling reaction, after which the chloro group can be targeted for a different transformation, leading to highly substituted and stereochemically complex cyclohexane derivatives. This controlled reactivity is crucial for building molecules with precise three-dimensional arrangements, a key factor in determining biological activity.

Research into the synthesis of bioactive molecules often leverages such functionalized carbocyclic building blocks. While direct examples detailing the multi-step synthesis of a specific complex natural product from this compound are not prevalent in widely published literature, the principles of its utility are well-established through the synthesis of analogous systems. For example, complex cyclodepsipeptide natural products sometimes incorporate halogenated amino acid residues, such as 3-chloro-4-hydroxyphenylglycine, highlighting the role of chlorinated building blocks in constructing intricate and biologically active scaffolds nih.gov. The synthetic strategies used for these molecules underscore the importance of having well-defined, functionalized building blocks like this compound readily available.

Table 1: Potential Reactions for Elaborating this compound This table illustrates the potential synthetic transformations based on the functional groups of this compound.

Functional Group Reaction Type Reagent/Catalyst Example Potential Outcome
Amine (-NH₂) Acylation Acetyl Chloride Formation of an amide bond
Amine (-NH₂) Reductive Amination Acetone, NaBH(OAc)₃ Formation of a secondary amine
Amine (-NH₂) N-Arylation Aryl Halide, Pd Catalyst Formation of an N-aryl bond
Chloro (-Cl) Nucleophilic Substitution Sodium Azide (B81097) Introduction of an azide group
Chloro (-Cl) Suzuki Coupling Arylboronic Acid, Pd Catalyst Formation of a C-C bond
Chloro (-Cl) Buchwald-Hartwig Amination Amine, Pd Catalyst Formation of a C-N bond

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. More than 70% of pharmaceuticals contain heterocyclic moieties. Cyclohexylamine (B46788) and its derivatives are frequently employed in the synthesis of a variety of fused and unfused heterocyclic systems. researchgate.net

The amine group of this compound can serve as a key nitrogen source in the construction of nitrogen-containing heterocycles. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidines or with α,β-unsaturated ketones to yield dihydropyridines. One notable application is in multicomponent reactions, where several starting materials are combined in a single step to create complex products, offering efficiency and atom economy.

Microwave-assisted synthesis has proven particularly effective for incorporating the cyclohexylamine moiety into fused heterocyclic systems. For example, derivatives of 2-cyano-N-cyclohexyl acetamide (B32628) are versatile reagents for creating a range of heteroaromatics. researchgate.net These precursors can react with various nitrogen nucleophiles to yield fused pyrazoles, triazines, and imidazoles. researchgate.net The general reaction pathways often involve an initial condensation or addition reaction at the amine, followed by an intramolecular cyclization. The presence of the chloro-substituent on the cyclohexane ring of this compound can influence the electronic properties and reactivity of the intermediates, and it remains as a functional handle for post-synthesis modification of the final heterocyclic product.

Table 2: Examples of Heterocyclic Systems Synthesized from Cyclohexylamine Derivatives This table is based on synthetic routes using cyclohexylamine precursors, which are applicable to this compound.

Heterocyclic System Key Reagents Reaction Type Reference
Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine Hydrazone derivatives Intramolecular Cyclization researchgate.net
Triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine Diazonium salts, nitriles Cyclization researchgate.net
Imidazo[2,1-c] nih.govresearchgate.netnih.govtriazine Amine precursors Condensation/Cyclization researchgate.net
Pyrimido[1,2-a]benzimidazole 2-aminobenzimidazole Condensation/Cyclization researchgate.net

Role as a Scaffold for the Construction of Molecular Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. openaccessjournals.comnih.gov These libraries are then screened for biological activity to identify lead compounds for drug development. This process relies on the use of a central molecular framework, or "scaffold," onto which different chemical appendages can be attached. iipseries.org

This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points for chemical diversification.

The Amine Group: This site can be readily acylated, alkylated, or otherwise modified with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to introduce a wide range of functional groups and physicochemical properties.

The Chloro Group: This position offers a second vector for diversification. It can be substituted by various nucleophiles or engaged in cross-coupling reactions with a different set of building blocks (e.g., boronic acids, amines, thiols), often under conditions orthogonal to the reactions at the amine.

This two-pronged approach allows for the generation of a large and structurally diverse library of compounds from a single, common core. For example, a "scaffold-ranking" approach could be used where a library based on the this compound scaffold is synthesized and screened against a biological target, such as a bacterial enzyme. nih.gov The results of such a screen can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds. The systematic modification at both the amine and chloro positions allows for a thorough exploration of the chemical space around the cyclohexane core to optimize interactions with the biological target. nih.gov

Table 3: Illustrative Design of a Combinatorial Library from this compound This table outlines a hypothetical parallel synthesis scheme to generate a focused library.

Computational and Theoretical Chemistry Studies of 3 Chloro Cyclohexylamine

Advanced Spectroscopic and Analytical Methodologies in 3 Chloro Cyclohexylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-chloro-cyclohexylamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is influenced by its local electronic environment. The protons on the carbon atoms bearing the amine (-NH₂) and chlorine (-Cl) groups (C1 and C3) are expected to be the most deshielded, appearing further downfield due to the electron-withdrawing nature of these substituents. The proton on the chlorine-bearing carbon (H3) would likely resonate at a lower field than the proton on the amine-bearing carbon (H1). The remaining methylene (B1212753) protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. libretexts.orgstackexchange.compressbooks.pubdocbrown.info The exact chemical shifts and coupling constants are highly dependent on the stereoisomer (cis or trans) and the preferred chair conformation, which dictates whether protons are in axial or equatorial positions. stackexchange.comnih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms (C1 and C3) would exhibit the largest downfield shifts. The chemical shifts of the other four carbon atoms in the ring would be less affected and appear at higher fields. The symmetry of the molecule in a specific isomer would also be reflected in the number of distinct carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on the analysis of similar structures like chlorocyclohexane (B146310) and cyclohexylamine (B46788) for illustrative purposes, as specific experimental data for this compound is not widely published. chemicalbook.comchemicalbook.comstudy.comspectrabase.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Considerations
H1 (CH-NH₂)2.8 - 3.2-Shift influenced by amine group; multiplicity depends on adjacent protons.
H3 (CH-Cl)3.8 - 4.2-Deshielded by chlorine; multiplicity depends on adjacent protons.
Ring CH₂1.2 - 2.4-Complex overlapping multiplets. Axial and equatorial protons will have different shifts.
NH₂1.5 - 2.5 (broad)-Broad singlet, position and intensity can vary with solvent and concentration.
C1 (CH-NH₂)-50 - 55Downfield shift due to nitrogen.
C3 (CH-Cl)-60 - 65Significant downfield shift due to chlorine.
C2, C4, C5, C6-25 - 40Appear in the typical aliphatic region. Isomers may show different numbers of signals due to symmetry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying polar bonds. The key expected absorptions for this compound would include:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These peaks can sometimes be broad. masterorganicchemistry.com

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexane ring are expected just below 3000 cm⁻¹. quimicaorganica.org

N-H Bending: A scissoring vibration for the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: This vibration is usually found in the 1000-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretch is a strong absorption that appears in the fingerprint region, typically between 600-800 cm⁻¹, providing clear evidence of halogenation. spectroscopyonline.com

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in analyzing the C-C backbone of the cyclohexane ring and the C-Cl bond. mdpi.comustc.edu.cn

Table 2: Principal Vibrational Modes for this compound This table presents expected frequency ranges based on characteristic functional group absorptions. masterorganicchemistry.comspectroscopyonline.comoup.comnist.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch (asymmetric & symmetric)3300 - 3500Weak to Medium
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Weak
CH₂ Bend (scissoring)~1465Medium
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Strong

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information from its fragmentation patterns.

In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a single nitrogen atom, the molecular weight of this compound (C₆H₁₂ClN) is 133.62 g/mol , and its nominal mass is 133. According to the nitrogen rule, the molecular ion will have an odd mass-to-charge ratio (m/z). jove.comwhitman.edumiamioh.edujove.com A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. nih.govlibretexts.org This characteristic 3:1 ratio for the M⁺/(M+2)⁺ peaks is a definitive indicator of the presence of one chlorine atom.

The fragmentation of cyclic amines in MS is complex. whitman.edunih.gov Common fragmentation pathways for this compound would likely include:

α-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is a common pathway for chloroalkanes.

Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (·Cl).

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₁₂³⁵ClN)

m/z Value Predicted Identity Fragmentation Pathway
135[M+2]⁺Molecular ion with ³⁷Cl isotope
133[M]⁺Molecular ion with ³⁵Cl isotope
98[M - Cl]⁺Loss of a chlorine radical
97[M - HCl]⁺Loss of hydrogen chloride
56[C₄H₈]⁺Ring fragmentation
30[CH₂=NH₂]⁺α-Cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

This method would unequivocally establish the relative stereochemistry (cis or trans) of the amine and chloro substituents. Furthermore, it would reveal the preferred chair conformation of the cyclohexane ring in the solid state, showing whether the substituents occupy axial or equatorial positions. This information is invaluable for understanding the steric and electronic interactions that govern the molecule's shape and reactivity. Currently, there is no publicly available crystal structure data for this compound.

Chromatographic Techniques (e.g., TLC, HPLC, GC) for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from reaction mixtures, the isolation of its stereoisomers, and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor reaction progress and for preliminary purity checks. A suitable solvent system (mobile phase) would be selected to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for both analytical and preparative-scale separations. Due to the basic nature of the amine group and its lack of a strong UV chromophore, analysis can be challenging. thermofisher.comsigmaaldrich.com Common approaches include:

Reversed-Phase HPLC: Using a C18 column with a buffered mobile phase (often at a slightly acidic pH to protonate the amine) and an organic modifier like acetonitrile (B52724) or methanol.

Derivatization: Pre-column derivatization with a reagent that attaches a UV-active or fluorescent tag to the amine group can greatly enhance detection sensitivity. nih.govresearchgate.netresearchgate.net

Detectors: In the absence of derivatization, detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) can be used.

Gas Chromatography (GC): GC is well-suited for volatile compounds like this compound. However, the analysis of primary amines by GC can be problematic due to their polarity and tendency to cause peak tailing on standard columns. bre.commdpi.com This can be addressed by:

Using specialized basic-deactivated columns designed for amine analysis.

Derivatizing the amine group (e.g., through acylation) to reduce its polarity and improve peak shape. researchgate.netoup.com

Coupling the GC to a mass spectrometer (GC-MS), which provides both separation and definitive identification.

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

UV-Visible spectrophotometry is a common technique for quantitative analysis. However, this compound, being an aliphatic amine, does not possess a chromophore that absorbs significantly in the UV-Vis region (200-800 nm). sigmaaldrich.com Therefore, direct quantification by this method is not feasible.

To utilize UV-Vis spectrophotometry, a chemical derivatization step is required to introduce a chromophore into the molecule. nih.gov The primary amine group can react with various reagents to form a colored product whose absorbance can be measured at a specific wavelength. researchgate.netresearchgate.net A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with primary amines to form a highly colored adduct with an absorbance maximum around 470 nm. nih.gov By creating a calibration curve using standards of known concentration, the amount of this compound in a research sample can be accurately determined.

Architectural Role of 3 Chloro Cyclohexylamine Derived Scaffolds in Molecular Design Research

Strategic Design Principles for Cyclohexylamine-Based Molecular Scaffolds

While specific design principles for 3-Chloro-cyclohexylamine are not extensively documented, general strategies for designing molecules based on the broader cyclohexylamine (B46788) scaffold can be inferred. The cyclohexane (B81311) ring serves as a non-planar, three-dimensional framework that can orient substituents in distinct spatial arrangements (axial and equatorial). The introduction of a chlorine atom at the 3-position introduces both steric and electronic modifications.

Key strategic considerations for designing scaffolds from this parent molecule would theoretically include:

Stereochemical Control: The chiral centers on the cyclohexane ring allow for the synthesis of stereoisomers. Separating and evaluating these isomers is crucial as they can exhibit significantly different biological activities and receptor binding affinities.

Conformational Restriction: Modifications to the cyclohexane ring can lock it into specific chair, boat, or twist-boat conformations. This can be a key strategy to pre-organize the molecule for optimal interaction with a biological target.

Modulation of Physicochemical Properties: The chlorine atom influences the lipophilicity and electronic nature of the molecule. This can be strategically utilized to enhance membrane permeability, modulate metabolic stability, and influence binding interactions such as halogen bonding.

Vectorial Display of Functionality: The amine group provides a convenient handle for derivatization, allowing for the attachment of various pharmacophoric groups in defined vectors relative to the chloro-substituted ring.

Structure-Activity Relationship (SAR) Studies at the Molecular and Receptor Binding Level

Detailed Structure-Activity Relationship (SAR) studies specifically for a series of this compound derivatives are not prominently reported in the available literature. SAR studies are fundamental to understanding how chemical structure translates to biological activity. For the broader class of arylcyclohexylamines, SAR studies have revealed key insights. For instance, substitutions on the aromatic ring and the nature of the amine substituent have been shown to significantly impact potency and selectivity for various receptors.

A hypothetical SAR study on this compound derivatives would likely investigate:

Position and Nature of Substituents on the Cyclohexane Ring: The effect of the chloro group at the 3-position compared to other positions would be a primary focus. Additionally, the impact of other substituents on the ring would be explored.

Derivatization of the Amine Group: The influence of converting the primary amine to secondary, tertiary amines, or amides on biological activity would be systematically evaluated.

Stereochemistry-Activity Relationships: The biological activities of different stereoisomers of derivatized this compound would be compared to understand the optimal spatial arrangement for target engagement.

Computational Modeling of Ligand-Target Interactions

There is a lack of specific computational modeling and docking studies for ligands derived from this compound in the scientific literature. Computational modeling is a powerful tool to predict and rationalize the binding of small molecules to biological macromolecules.

Were such studies to be conducted, they would likely involve:

Molecular Docking: Predicting the preferred binding pose and affinity of this compound derivatives within the active site of a target protein. This would help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the chlorine atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity.

Development of Molecular Probes for Investigating Biological Pathways

The development of molecular probes from a this compound scaffold has not been specifically described in available research. Molecular probes are essential tools for studying biological processes. They are typically designed to interact with a specific target and can be tagged with a reporter group (e.g., a fluorescent dye or a radioactive isotope) to allow for detection and visualization.

The this compound scaffold could potentially be used to develop:

Affinity-based Probes: By attaching a reactive group, these probes could be used to covalently label and identify the binding partners of a biologically active derivative.

Fluorescent Probes: Conjugating a fluorophore to a this compound-based ligand could allow for the visualization of its target within cells or tissues.

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer :
  • IACUC Approval : Secure approval from the Institutional Animal Care and Use Committee, specifying humane endpoints and sample sizes.
  • ARRIVE Guidelines : Follow reporting standards for in vivo experiments, including randomization and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.